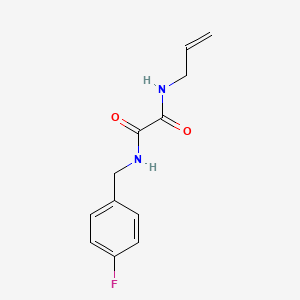![molecular formula C17H22N4O B4847394 6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4847394.png)
6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine
描述
6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine, also known as CPPP, is a novel compound that has gained significant attention in the field of medicinal chemistry. CPPP is a potent and selective inhibitor of the enzyme cGAS, which plays a crucial role in the innate immune response.
作用机制
6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine binds to the active site of cGAS and inhibits its enzymatic activity. cGAS is an important sensor of cytosolic DNA, which activates the innate immune response by producing cyclic GMP-AMP (cGAMP). cGAMP then activates the STING pathway, leading to the production of type I interferon and other pro-inflammatory cytokines. The inhibition of cGAS by this compound prevents the production of cGAMP and suppresses the immune response.
Biochemical and Physiological Effects:
The inhibition of cGAS by this compound has been shown to have several biochemical and physiological effects. This compound suppresses the production of type I interferon and other pro-inflammatory cytokines, which reduces the immune response. Additionally, this compound has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases. Moreover, the inhibition of cGAS by this compound has been shown to enhance the efficacy of immunotherapy in cancer treatment.
实验室实验的优点和局限性
6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine is a potent and selective inhibitor of cGAS, which makes it an ideal tool for studying the role of cGAS in the immune response. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its pharmacokinetic properties and toxicity profile are not well-established. Additionally, this compound has poor solubility in water, which can make it difficult to use in some assays.
未来方向
6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine has significant potential for the development of novel therapeutics for various diseases. Future research could focus on optimizing the pharmacokinetic properties and toxicity profile of this compound to improve its clinical potential. Additionally, the development of more potent and selective inhibitors of cGAS could lead to the discovery of new therapeutic targets for the treatment of autoimmune diseases, inflammatory diseases, and cancer. Moreover, the combination of this compound with other immunomodulatory agents could enhance the efficacy of immunotherapy in cancer treatment.
科学研究应用
6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, inflammatory diseases, and cancer. The inhibition of cGAS by this compound has been shown to suppress the production of type I interferon, which is a key mediator of the immune response. This makes this compound a promising candidate for the treatment of autoimmune diseases, such as lupus and rheumatoid arthritis. Additionally, this compound has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Moreover, the inhibition of cGAS by this compound has been shown to enhance the efficacy of immunotherapy in cancer treatment.
属性
IUPAC Name |
(6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-7-21-16-14(11-18-21)13(10-15(19-16)12-5-6-12)17(22)20-8-3-4-9-20/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWNMOPOZRZYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(2,4-difluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4847317.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4847318.png)
![3-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-4-methylbenzoic acid](/img/structure/B4847319.png)
![methyl 2-({[2-(cyclopropylcarbonyl)hydrazino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4847326.png)
![3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4847330.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4847338.png)
![3-bromo-N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4847342.png)
![5-(3-bromo-4-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4847349.png)

![N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B4847361.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]isonicotinamide](/img/structure/B4847369.png)

![2-[(2-chlorophenoxy)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B4847411.png)
